molecular formula C10H15BrClNO B3078563 [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 1052525-13-9

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride

Cat. No. B3078563
CAS RN: 1052525-13-9
M. Wt: 280.59 g/mol
InChI Key: MFBXMWHGCHZIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the molecular formula C10H14BrNO.ClH . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” is 1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” has a molecular weight of 280.59 .

Scientific Research Applications

Synthesis of Pyrazinoisoquinoline Derivatives

This compound has been used in the synthesis of pyrazinoisoquinoline derivatives . Pyrazinoisoquinolines are a class of compounds that have shown potential in various areas of medicinal chemistry, including as anticancer and antimicrobial agents.

Preparation of N-2-(4-bromophenyl)ethyl Chloroacetamide

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride has also been used in the preparation of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound could potentially be used in further synthetic transformations.

Synthesis of Alkyl Arylamino Sulfides

This compound has been used in the synthesis of alkyl arylamino sulfides . These compounds are of interest in medicinal chemistry due to their potential biological activities.

Pharmaceutical Testing

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is available for purchase for pharmaceutical testing . This suggests that it may be used in the development or testing of new pharmaceutical compounds.

Building Block in Organic Synthesis

Given its structure, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride can act as a building block in organic synthesis . The bromine atom makes it a good candidate for various coupling reactions, while the amine group can participate in a variety of reactions to form new bonds.

Research and Development

As a specialty chemical, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is likely used in research and development . Its exact applications would depend on the specific research goals and could span a wide range of potential uses.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-bromophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXMWHGCHZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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